molecular formula C14H11BrFNOS B2466894 N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 693799-76-7

N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2466894
CAS No.: 693799-76-7
M. Wt: 340.21
InChI Key: FVYIJOAOQUTQNI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is an organic compound that features both bromine and fluorine atoms attached to a phenyl ring, along with a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the reaction of 4-bromophenylamine with 4-fluorobenzenethiol in the presence of a suitable acylating agent. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is unique due to the presence of both bromine and fluorine atoms, along with a sulfanyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNOS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYIJOAOQUTQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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